Chiral Purity vs. Racemic 1-Thiaspiro[4.4]non-3-en-6-one: Enantiomer-Specific Activity Implied by Patent Assignments
The target racemic compound (CAS 630059-87-9) is commercially distinct from its resolved enantiomers: (+)-(9CI) (CAS 630060-02-5) and (-)-(9CI) (CAS 630060-06-9) . The existence of separate CAS registry numbers for each enantiomer in commercial and patent literature strongly suggests that biological activity is enantiomer-dependent—a common phenomenon where one enantiomer exhibits significantly higher potency than the other. This differentiation is critical for medicinal chemistry programs, as procurement of the racemate versus a specific enantiomer directly impacts assay results and downstream SAR interpretation.
| Evidence Dimension | Enantiomeric composition and commercial availability |
|---|---|
| Target Compound Data | Racemic mixture; CAS 630059-87-9; commercially available |
| Comparator Or Baseline | (+)-(9CI) enantiomer: CAS 630060-02-5; (-)-(9CI) enantiomer: CAS 630060-06-9 |
| Quantified Difference | Three distinct CAS numbers exist for the racemate and its two enantiomers, indicating recognized stereochemical identity and potential for differential biological activity |
| Conditions | Commercial and patent literature documentation |
Why This Matters
Procurement of the incorrect enantiomer or the racemate instead of a required single enantiomer can invalidate biological assays and SAR studies, leading to wasted resources and irreproducible data.
